6-chloro-1H-pyrazolo[4,3-c]pyridazine
Description
Properties
CAS No. |
2097611-04-4 |
|---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most direct route to 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves cyclocondensation of 4,6-dichloronicotinaldehyde with hydrazine hydrate. This exothermic reaction proceeds via nucleophilic attack of hydrazine on the aldehyde group, followed by intramolecular cyclization to form the pyrazolo ring. The use of 1,2-dimethoxyethane (DME) as a solvent facilitates homogeneous mixing, while heating at 75°C for 16 hours ensures complete conversion.
Critical Parameters:
Work-Up and Purification
Post-reaction, the mixture is cooled to room temperature and partitioned between ethyl acetate (EtOAc) and water. The organic layer, washed with brine and dried over anhydrous sodium sulfate, undergoes flash chromatography using a gradient of methanol (1–3%) in dichloromethane (DCM). This yields the target compound as a yellow solid with a purity >95% (LCMS).
Characterization Data:
-
H NMR (400 MHz, DMSO-d6): δ 13.61 (s, 1H, NH), 8.95 (s, 1H), 8.35 (s, 1H), 7.65 (s, 1H).
-
LCMS: m/z 424.23 [M+H], consistent with the molecular formula .
Multi-Step Synthesis via tert-Butyl Protection and Functionalization
Stepwise Synthesis of tert-Butyl 3-Amino-6-Chloro-1H-Pyrazolo[4,3-c]Pyridazine-1-Carboxylate
A patent-pending method (WO2023093728A1) outlines a sequential approach to introduce chloro and amino groups while protecting the pyridazine nitrogen:
-
Protection: The pyridazine nitrogen is shielded using a tert-butyloxycarbonyl (Boc) group, enhancing solubility and directing regioselectivity during subsequent reactions.
-
Cyclization: Dichlorinated intermediates react with hydrazine hydrate in DME under reflux, analogous to Method 1, but with modified work-up conditions involving aqueous sodium bicarbonate to neutralize excess hydrazine.
Yield and Purity:
Suzuki Cross-Coupling for Structural Diversification
The Boc-protected intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents at the 6-position. For example, reaction with 2-(benzyloxy)phenylboronic acid in the presence of Pd(PPh) and potassium carbonate in tetrahydrofuran (THF)/water (3:1) at 80°C affords coupled products in 60–70% yield.
Catalytic System Optimization:
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrazolo[4,3-c]pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[4,3-c]pyridazine oxides.
Reduction: Formation of 6-hydroxy-1H-pyrazolo[4,3-c]pyridazine.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridazines depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
6-Chloro-1H-pyrazolo[4,3-c]pyridazine possesses a unique bicyclic arrangement characterized by a pyrazole ring fused to a pyridazine structure, with a chlorine substituent at the 6-position. Its molecular formula is , and it exhibits significant reactivity due to the presence of electron-withdrawing groups like chlorine. This reactivity allows it to participate in various nucleophilic and electrophilic reactions, making it a valuable compound in synthetic organic chemistry .
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit promising anti-inflammatory and analgesic properties. These effects are attributed to their ability to inhibit specific enzymes and receptors involved in inflammatory pathways .
Oncology
The compound has shown potential as an anti-cancer agent. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The unique structural features of this compound facilitate interactions with biological targets relevant to cancer therapy.
Neurology
There is growing interest in the neurological applications of this compound, particularly in the development of treatments for neurodegenerative diseases. Its mechanisms of action may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .
Synthetic Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis can begin with 4,6-dichloropyridine-3-carbaldehyde and hydrazine.
- Reaction Conditions : These materials are combined in a suitable solvent (e.g., DMA) and heated to facilitate the reaction.
- Isolation : The product is then purified through crystallization or chromatography techniques .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties for therapeutic use. The compound shows potential as an inhibitor for several enzymes and receptors that are critical in disease pathways .
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrazolo[4,3-c]pyridazine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular pathways and processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[4,3-c]pyridazine Derivatives
Substituent variations on the pyrazolo[4,3-c]pyridazine core significantly influence physical properties and bioactivity:
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Key Biological Activity | Reference |
|---|---|---|---|---|---|
| 6-Chloro-1H-pyrazolo[4,3-c]pyridazine | Cl at position 6 | Not reported | 51% | DHFR inhibition | [16] |
| 4-{6-Ethyl-1H-pyrazolo...}benzonitrile (25a) | Ethyl, benzonitrile | 336–338 | 83% | Not specified | [12] |
| 6-Amino-7-cyano-3-methyl-...pyridazine (6a) | Cyano at 7, methyl | Not reported | Not reported | Superior DHFR inhibition (IC₅₀) | [9] |
| 3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine | Cl at 3 and 7 | Not reported | Not reported | Not reported | [19] |
Key Observations :
- Electron-withdrawing groups (e.g., Cl, CN) improve thermal stability, as seen in the high melting point of 25a (336–338°C) .
- Cyano groups at position 7 (as in 6a) enhance DHFR inhibition by forming hydrogen bonds with Arg28, leading to synergistic effects .
- Chlorine substituents influence reactivity; for example, the 6-chloro derivative serves as a versatile intermediate for further functionalization .
Fused Heterocyclic Analogues
(a) Cinnoline-Fused Derivatives
The compound (8-chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone incorporates a benz-fused pyridazine (cinnoline) system. This structural modification broadens pharmacological activity, including antimicrobial and anticancer effects, likely due to enhanced π-π stacking interactions with biological targets .
(b) Pyrimidine-Fused Derivatives
4-Chloro-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-d]pyrimidine (MW: 258.71) features a pyrimidine ring instead of pyridazine.
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Substituents : Improve antimicrobial activity by forming H-bonds with Ser59 in DHFR .
- Aryl vs. Alkyl Groups : Aryl substituents (e.g., 2-fluorophenyl in 25b) enhance thermal stability and target binding compared to alkyl chains .
- Fused Ring Systems: Benz-fused cinnoline derivatives exhibit broader pharmacological profiles due to increased planar surface area .
Q & A
Q. What are the key structural features of 6-chloro-1H-pyrazolo[4,3-c]pyridazine, and how do they influence its reactivity?
The compound consists of a fused bicyclic system: a pyrazole ring fused to a pyridazine ring, with a chlorine substituent at position 5. The electron-withdrawing chlorine enhances reactivity in nucleophilic substitution (e.g., Suzuki couplings or aminations) . The fused rings contribute to π-π stacking interactions, which are critical for binding biological targets like enzymes or receptors .
Key Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄ClN₃ | |
| Molecular Weight | 153.57 g/mol | |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) |
Q. What are the standard synthetic routes for this compound?
A common method involves cyclization of 4,6-dichloropyridine-3-carbaldehyde with hydrazine in dimethylacetamide at 80°C for 4 hours, yielding the fused pyrazolopyridazine core . Alternative routes include Sandmeyer reactions or reductive amination sequences for functionalized derivatives .
Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Hydrazine, DIPEA, DMAc, 80°C | 51%–72% |
Advanced Research Questions
Q. How can regioselectivity challenges in substitution reactions of this compound be addressed?
The chlorine at position 6 is the primary site for nucleophilic substitution, but competing reactions at other positions (e.g., N-alkylation) may occur. To mitigate this:
Q. What structural modifications enhance the biological activity of 6-chloro-1H-pyrazolopyridazine derivatives?
Derivatives with substituents at C3 or C7 show improved potency. For example:
- Anticancer Activity : 6-Chloro derivatives exhibit IC₅₀ values of 0.75–4.15 μM against breast cancer (MCF-7) via kinase inhibition .
- Antimicrobial Activity : Adding electron-deficient groups (e.g., CF₃) at C3 increases membrane permeability and target affinity .
Structure-Activity Relationship (SAR)
| Derivative | Modification | IC₅₀ (μM) | Target |
|---|---|---|---|
| 6-Chloro | None | 0.75–4.15 | MCF-7 cells |
| 3-CF₃-6-chloro | CF₃ at C3 | 0.32–1.89 | EGFR kinase |
Q. How can contradictions in reported biological data for this compound be resolved?
Discrepancies in IC₅₀ values or mechanism claims often arise from:
- Assay Variability : Use standardized protocols (e.g., ATP concentration in kinase assays) .
- Purity Issues : Confirm compound purity (>95%) via HPLC and elemental analysis .
- Off-Target Effects : Perform counter-screening against related enzymes (e.g., PIM-1 vs. JAK2 kinases) .
Q. What advanced techniques validate the mechanism of action for 6-chloro-1H-pyrazolopyridazine derivatives?
- X-ray Crystallography : Resolve binding modes with target proteins (e.g., Bcl-xL inhibitors in cancer) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .
- Kinetic Studies : Measure inhibition constants (Kᵢ) under varied substrate concentrations .
Methodological Considerations
Q. What analytical methods are critical for characterizing 6-chloro-1H-pyrazolopyridazine derivatives?
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm regiochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formulas for novel derivatives .
- X-ray Diffraction : Resolve crystal structures to confirm stereoelectronic effects .
Q. How can synthetic yields be optimized for scale-up?
- Continuous Flow Chemistry : Reduces reaction times (e.g., from 4 hours to 30 minutes) and improves reproducibility .
- Microwave-Assisted Synthesis : Enhances cyclization efficiency (e.g., 80% yield vs. 51% conventional) .
Data Contradictions and Resolution
Q. Why do some studies report conflicting solubility data for this compound?
Discrepancies arise from:
- Polymorphism : Different crystalline forms alter solubility profiles .
- Solvent Purity : Trace water in DMSO reduces apparent solubility .
Q. How can computational modeling guide derivative design?
- Docking Studies : Predict binding poses with kinases (e.g., EGFR) using AutoDock Vina .
- QSAR Models : Correlate substituent electronegativity with IC₅₀ values to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
